
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is an organic compound with the molecular formula C7H5Cl3FN. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to the pyridine ring, making it a highly substituted pyridine derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivativesThe reaction conditions often require the use of specific reagents such as sulfuric acid, nitric acid, and various chlorinating agents under controlled temperatures to ensure the desired substitutions occur .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different functionalized compounds .
Applications De Recherche Scientifique
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the pyridine ring allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the fluorine and methyl groups.
2,6-Dichloropyridine: Lacks the chloromethyl and fluorine groups.
2,6-Dichloro-3-nitropyridine: Contains a nitro group instead of a fluorine and methyl group.
Uniqueness
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with a methyl group, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H5Cl3FN |
|---|---|
Poids moléculaire |
228.5 g/mol |
Nom IUPAC |
2,6-dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H5Cl3FN/c1-3-4(2-8)6(9)12-7(10)5(3)11/h2H2,1H3 |
Clé InChI |
DXKKJUVFUHVTIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1F)Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)
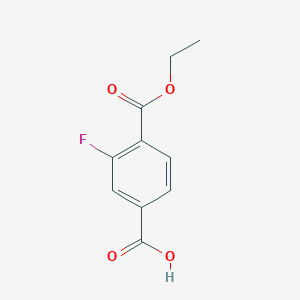

![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

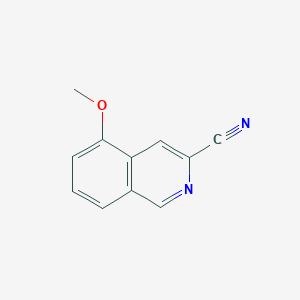

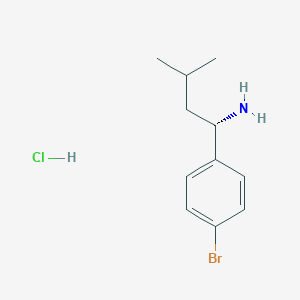
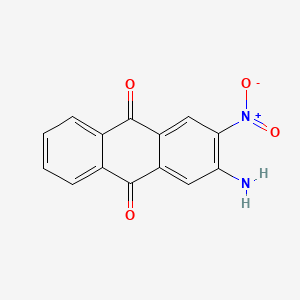
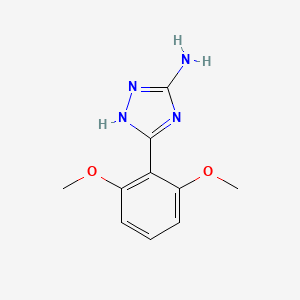
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)

